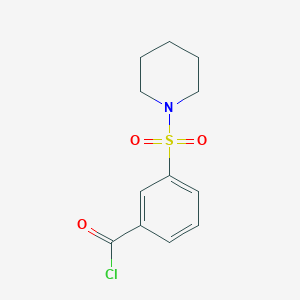3-(Piperidin-1-ylsulfonyl)benzoyl chloride
CAS No.:
Cat. No.: VC16267331
Molecular Formula: C12H14ClNO3S
Molecular Weight: 287.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14ClNO3S |
|---|---|
| Molecular Weight | 287.76 g/mol |
| IUPAC Name | 3-piperidin-1-ylsulfonylbenzoyl chloride |
| Standard InChI | InChI=1S/C12H14ClNO3S/c13-12(15)10-5-4-6-11(9-10)18(16,17)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 |
| Standard InChI Key | FLMOAOWNOBGTSM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
3-(Piperidin-1-ylsulfonyl)benzoyl chloride (IUPAC name: 3-(piperidin-1-sulfonyl)benzoyl chloride) is characterized by a benzoyl chloride core functionalized with a piperidine-sulfonyl group at the meta position. Its molecular formula is C₁₂H₁₄ClNO₃S, with a molecular weight of 287.76 g/mol. Key spectral data include:
-
Infrared (IR) Spectroscopy: Strong absorption bands at ~1,770 cm⁻¹ (C=O stretch of acyl chloride) and ~1,350–1,150 cm⁻¹ (asymmetric and symmetric S=O stretches).
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Aromatic protons (δ 7.5–8.1 ppm), piperidine methylenes (δ 1.4–3.3 ppm).
-
¹³C NMR: Carbonyl carbon (δ ~168 ppm), sulfonyl-linked carbons (δ ~45–55 ppm).
-
Table 1: Comparative Properties of Benzoyl Chloride Isomers
| Property | 3-(Piperidin-1-ylsulfonyl)benzoyl Chloride | 4-(Piperidin-1-ylsulfonyl)benzoyl Chloride |
|---|---|---|
| Molecular Formula | C₁₂H₁₄ClNO₃S | C₁₂H₁₄ClNO₃S |
| Molecular Weight (g/mol) | 287.76 | 287.76 |
| CAS Number | Not assigned | 29171-75-3 |
| Reactivity | High (acyl chloride + sulfonyl electron withdrawal) | Similar |
The meta-substitution pattern distinguishes it from the para isomer, potentially altering electronic effects and steric interactions in synthetic applications.
Synthetic Strategies and Optimization
The synthesis of 3-(piperidin-1-ylsulfonyl)benzoyl chloride follows multi-step protocols analogous to those used for its para isomer :
Step 1: Sulfonation of Benzoyl Chloride
-
Sulfonation: Treatment of 3-nitrobenzoyl chloride with chlorosulfonic acid introduces a sulfonyl chloride group at the 3-position.
-
Amination: Reaction with piperidine replaces the sulfonyl chloride’s chlorine, forming 3-(piperidin-1-ylsulfonyl)nitrobenzene.
-
Reduction: Catalytic hydrogenation reduces the nitro group to an amine, yielding 3-(piperidin-1-ylsulfonyl)benzamine.
Step 2: Acylation to Benzoyl Chloride
-
Oxidation: The amine is oxidized to a carboxylic acid using KMnO₄ or CrO₃.
-
Chlorination: Thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | ClSO₃H, 0–5°C, 2 h | 75–85 |
| 2 | Piperidine, DCM, RT, 12 h | 90 |
| 3 | H₂/Pd-C, EtOH, 50°C | 80 |
| 4 | KMnO₄, H₂O, 100°C | 70 |
| 5 | SOCl₂, reflux, 4 h | 95 |
Challenges include controlling regioselectivity during sulfonation and minimizing hydrolysis of the acyl chloride .
Applications in Medicinal Chemistry
The benzoylpiperidine scaffold is a privileged structure in drug design due to its metabolic stability and bioisosteric equivalence to piperazine . The sulfonyl group enhances binding to enzymatic pockets through polar interactions, as demonstrated in monoacylglycerol lipase (MAGL) inhibitors .
Hypothesized Targets:
-
MAGL Inhibition: Analogous to compound 18 (IC₅₀ = 11.7 µM) , the 3-sulfonyl isomer may exhibit competitive inhibition by occupying the enzyme’s hydrophobic channel.
-
Anticancer Activity: Structural similarity to benzoylpiperidine-based antiproliferative agents (e.g., IC₅₀ = 9.28 µM in PDAC models) suggests potential utility in oncology.
-
Neuroprotection: Piperidine sulfonamides modulate neurotransmitter receptors, implying possible applications in Alzheimer’s disease .
Pharmacological and Toxicological Considerations
No direct toxicity data exist for 3-(piperidin-1-ylsulfonyl)benzoyl chloride, but its reactivity necessitates stringent handling:
-
Hazards: Corrosive (acyl chloride), lachrymator, moisture-sensitive.
-
Safety Protocols: Use under inert atmosphere (N₂/Ar), personal protective equipment (PPE), and neutralization of waste with aqueous NaHCO₃.
In vitro studies on analogs show moderate cytotoxicity (IC₅₀ > 10 µM) , but in vivo profiles remain uncharacterized.
Future Directions and Research Gaps
-
Synthetic Optimization: Developing one-pot methodologies to improve yield and regioselectivity.
-
Biological Screening: Prioritizing assays against MAGL, cancer cell lines, and neurological targets.
-
Structure-Activity Relationship (SAR): Comparing meta- vs. para-substituted analogs to elucidate positional effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume